N-(2-fluorophenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide N-(2-fluorophenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 2210140-11-5
VCID: VC4349475
InChI: InChI=1S/C19H13FN4O3S/c20-13-4-1-2-5-14(13)21-16(25)11-24-10-12(7-8-17(24)26)19-22-18(23-27-19)15-6-3-9-28-15/h1-10H,11H2,(H,21,25)
SMILES: C1=CC=C(C(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CS4)F
Molecular Formula: C19H13FN4O3S
Molecular Weight: 396.4

N-(2-fluorophenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

CAS No.: 2210140-11-5

Cat. No.: VC4349475

Molecular Formula: C19H13FN4O3S

Molecular Weight: 396.4

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide - 2210140-11-5

Specification

CAS No. 2210140-11-5
Molecular Formula C19H13FN4O3S
Molecular Weight 396.4
IUPAC Name N-(2-fluorophenyl)-2-[2-oxo-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Standard InChI InChI=1S/C19H13FN4O3S/c20-13-4-1-2-5-14(13)21-16(25)11-24-10-12(7-8-17(24)26)19-22-18(23-27-19)15-6-3-9-28-15/h1-10H,11H2,(H,21,25)
Standard InChI Key ZHXJZOHYOVQXNH-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CS4)F

Introduction

The compound N-(2-fluorophenyl)-2-(2-oxo-5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a synthetic organic molecule that incorporates fluorophenyl, oxadiazole, and pyridine functional groups. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for anti-inflammatory or anticancer agents. Below, we provide a detailed breakdown of its chemical properties, synthesis pathways, biological activities, and potential applications.

Synthesis Pathway

The synthesis of this compound typically involves multistep reactions:

  • Formation of the Oxadiazole Ring: Cyclization of hydrazides with carboxylic acids or their derivatives is a common route to synthesize 1,2,4-oxadiazoles.

  • Introduction of the Pyridine Moiety: The pyridine scaffold is often introduced via condensation reactions or nucleophilic substitutions.

  • Coupling with Fluorophenyl Acetamide: The final step involves coupling the fluorophenyl group with the pyridine-acetamide framework using amide bond formation techniques.

This approach ensures precise incorporation of functional groups critical for biological activity.

Anti-inflammatory Potential

Preliminary in silico docking studies suggest that this compound could act as an inhibitor of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways. The oxadiazole moiety is particularly significant in binding interactions with enzyme active sites .

Applications in Medicinal Chemistry

  • Anti-inflammatory Agents: The compound's ability to inhibit inflammatory enzymes positions it as a candidate for treating conditions like arthritis or asthma.

  • Anticancer Drugs: Its structural similarity to known anticancer agents makes it a promising lead for further development.

  • Antimicrobial Activity: Oxadiazoles are known for their antimicrobial properties; thus, this compound may exhibit similar effects.

Research Gaps and Future Directions

Despite its potential:

  • Experimental validation of biological activities (e.g., enzyme assays and cell-based studies) is necessary.

  • Structural modifications could optimize its pharmacokinetic profile for better efficacy.

  • Toxicological studies are essential to ensure safety for therapeutic use.

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